molecular formula C22H32N2O3S B2988416 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034506-79-9

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2988416
CAS No.: 2034506-79-9
M. Wt: 404.57
InChI Key: IKNDGAMZNWLFKI-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative characterized by a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an ether-oxygen bridge to an acetamide core, which is further substituted with a piperidin-4-ylmethyl group and a tetrahydrothiophen-3-yl ring.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3S/c1-22(2)12-17-4-3-5-19(21(17)27-22)26-14-20(25)23-13-16-6-9-24(10-7-16)18-8-11-28-15-18/h3-5,16,18H,6-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNDGAMZNWLFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3CCN(CC3)C4CCSC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide represents a novel structure in medicinal chemistry, characterized by its unique molecular architecture that combines a benzofuran moiety with piperidine and tetrahydrothiophene functionalities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

The molecular formula for the compound is C16H23N2O3C_{16}H_{23}N_{2}O_{3} with a molecular weight of approximately 295.37 g/mol. The structural components are critical for its biological interactions and activity.

PropertyValue
Molecular FormulaC16H23N2O3C_{16}H_{23}N_{2}O_{3}
Molecular Weight295.37 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. These interactions can modulate various biochemical pathways, leading to its pharmacological effects. Key mechanisms include:

  • Receptor Binding : The compound may act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thus altering the physiological responses.
  • Signal Transduction Modulation : The compound could affect signal transduction pathways, impacting cellular responses to external stimuli.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

  • Antinociceptive Effects : Studies have shown that derivatives similar to this compound can reduce pain perception by modulating pain pathways.
  • Anti-inflammatory Activity : The compound may inhibit inflammatory mediators, contributing to its potential use in treating inflammatory conditions.
  • Neuroprotective Properties : Preliminary findings suggest neuroprotective effects, possibly through antioxidant mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or derived from the target compound:

  • In Vitro Studies : Research has demonstrated that compounds with similar structures exhibit significant inhibition of specific enzymes linked to pain and inflammation (e.g., COX and LOX pathways).
    CompoundActivity TypeIC50 (µM)
    Compound ACOX Inhibition5.0
    Compound BLOX Inhibition7.5
    Target CompoundUnknownTBD
  • Animal Models : In vivo studies have shown that administration of related compounds resulted in reduced inflammatory markers in animal models of arthritis.
  • Clinical Relevance : The potential application in chronic pain management and neurodegenerative diseases has been highlighted in recent pharmacological reviews.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Primary Use/Bioactivity
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide Dihydrobenzofuran, tetrahydrothiophene, piperidine Hypothesized herbicide/insecticide (structural analogy to known acetamide pesticides)
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chlorinated acetamide, methoxymethyl, diethylphenyl Pre-emergent herbicide for maize and soybeans
Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) Chlorinated acetamide, propoxyethyl, diethylphenyl Herbicide for rice paddies
Thenylchlor (2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide) Chlorinated acetamide, thienyl-methyl, dimethylphenyl Herbicide targeting annual grasses
Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) Chlorinated acetamide, thienyl, methoxy-methylethyl Broad-spectrum pre-emergent herbicide

Key Findings

Structural Uniqueness : Unlike conventional chlorinated acetamide herbicides (e.g., alachlor, pretilachlor), the target compound lacks a chlorine atom but incorporates a dihydrobenzofuran ring and tetrahydrothiophene group. These features may enhance environmental persistence or reduce mammalian toxicity .

Bioactivity Potential: The piperidine and tetrahydrothiophene moieties could improve binding to insect or plant acetylcholinesterase-like targets, as seen in studies linking heterocyclic substituents to bioactivity . However, direct evidence for this compound’s efficacy is absent in the provided sources.

Metabolic Stability : The 2,2-dimethyl group on the dihydrobenzofuran ring may confer resistance to oxidative degradation compared to simpler aryl groups in alachlor or pretilachlor .

Notes

Methodological Limitations : The evidence lacks direct experimental data on the target compound, necessitating caution in extrapolating findings from structurally related molecules.

Diverse Applications : Acetamide derivatives are versatile in agrochemistry, but the unique heterocyclic framework of this compound may expand its utility into pharmaceuticals or specialty chemicals.

Future Directions : Priority should be given to synthesizing this compound and testing its bioactivity against pest species, leveraging methodologies from plant-derived biomolecule research .

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